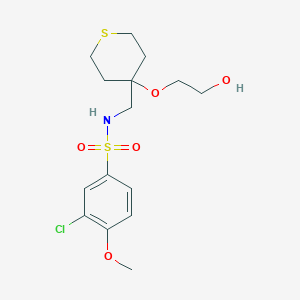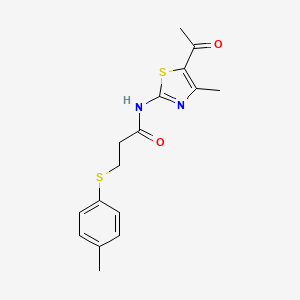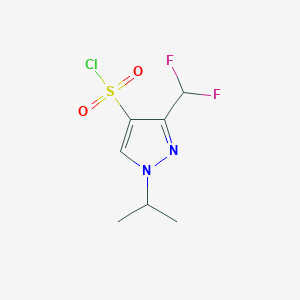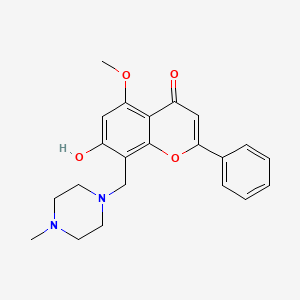
7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the chromone family Chromones are a class of naturally occurring compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one typically involves multiple steps starting from 5,7-dihydroxyisoflavones. The key steps include:
Protection of the Hydroxy Group: The 7-hydroxy group is protected using dimethylcarbamoylchloride.
Aminomethylation: The protected intermediate undergoes aminomethylation using formaldehyde aminals to introduce the piperazine moiety.
Deprotection: The final step involves deprotection to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the chromone ring can be reduced to form chromanols.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Quinones.
Reduction: Chromanols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Mechanism of Action
The mechanism of action of 7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Flavopyridol: A synthetic derivative of rohitukine, used as a CDK inhibitor in cancer therapy.
Buchenavianine: An alkaloid isolated from Buchenavia capitata, known for its biological activities.
Uniqueness
7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromone derivatives .
Properties
IUPAC Name |
7-hydroxy-5-methoxy-8-[(4-methylpiperazin-1-yl)methyl]-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-8-10-24(11-9-23)14-16-17(25)12-20(27-2)21-18(26)13-19(28-22(16)21)15-6-4-3-5-7-15/h3-7,12-13,25H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTTUKHZUJOWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C3C(=C(C=C2O)OC)C(=O)C=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
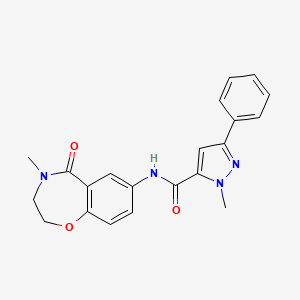
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperidine](/img/structure/B2658159.png)
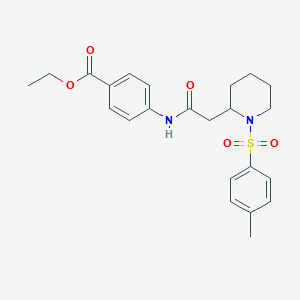
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide](/img/structure/B2658162.png)
![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide](/img/structure/B2658165.png)
![5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2658166.png)

![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)
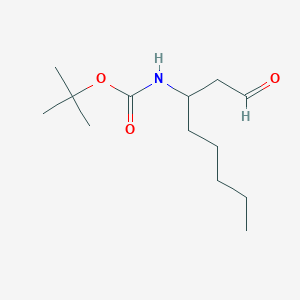
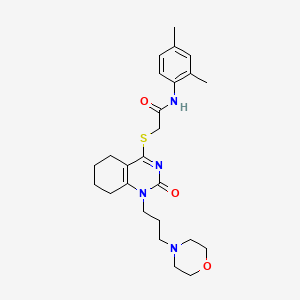
![[5-(3-Chlorophenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2658173.png)
